molecular formula C9H10FNO3 B054530 4-Fluoro-3-tyrosine CAS No. 122001-14-3

4-Fluoro-3-tyrosine

Katalognummer B054530
CAS-Nummer: 122001-14-3
Molekulargewicht: 199.18 g/mol
InChI-Schlüssel: MJDXVMZMAJGVLY-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-3-tyrosine is a synthetic amino acid that has gained attention in scientific research due to its unique chemical properties. This amino acid is structurally similar to tyrosine, an essential amino acid that is involved in various physiological processes. However, the introduction of a fluorine atom in place of a hydrogen atom in the 4-position of the tyrosine molecule makes this compound distinct from its natural counterpart.

Wirkmechanismus

The mechanism of action of 4-fluoro-3-tyrosine is not fully understood. However, it is believed that the fluorine atom in the 4-position of the tyrosine molecule alters the chemical and physical properties of the amino acid, which may affect its interactions with other molecules in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can be incorporated into proteins in place of tyrosine, which can alter the biochemical and physiological properties of these proteins. For example, the incorporation of this compound into proteins can affect their stability, function, and interactions with other molecules in the body.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-fluoro-3-tyrosine in lab experiments include its unique chemical properties, which can provide valuable insights into the metabolism and function of tyrosine in the body. However, the limitations of using this compound include its high cost and limited availability, which can make it difficult to use in large-scale experiments.

Zukünftige Richtungen

For research on 4-fluoro-3-tyrosine include investigating its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on protein function and stability. Finally, the development of new and more efficient synthesis methods for this compound could help to increase its availability and reduce its cost, making it more accessible for scientific research.

Synthesemethoden

The synthesis of 4-fluoro-3-tyrosine involves the replacement of a hydrogen atom with a fluorine atom in the 4-position of the tyrosine molecule. This can be achieved through various methods, including electrophilic fluorination and nucleophilic substitution. Electrophilic fluorination involves the use of fluorine gas or a fluorine-containing reagent to introduce a fluorine atom into the tyrosine molecule. Nucleophilic substitution, on the other hand, involves the use of a fluorine-containing nucleophile to replace a hydrogen atom in the tyrosine molecule.

Wissenschaftliche Forschungsanwendungen

The unique chemical properties of 4-fluoro-3-tyrosine make it a valuable tool in scientific research. It can be used as a tracer molecule in various imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI). This compound has been used to study the metabolism of tyrosine in the brain and to investigate the role of tyrosine in various neurological disorders, such as Parkinson's disease and schizophrenia.

Eigenschaften

CAS-Nummer

122001-14-3

Molekularformel

C9H10FNO3

Molekulargewicht

199.18 g/mol

IUPAC-Name

(2S)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1

InChI-Schlüssel

MJDXVMZMAJGVLY-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)F

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)F

Kanonische SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)F

Andere CAS-Nummern

122001-14-3

Synonyme

4-fluoro-3-tyrosine
4-fluoro-L-m-tyrosine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.